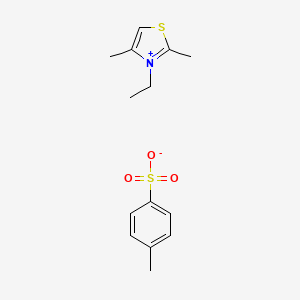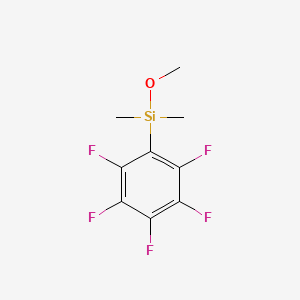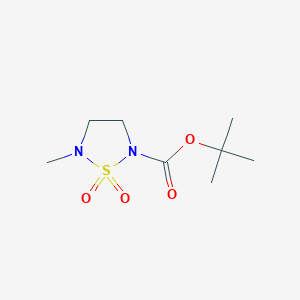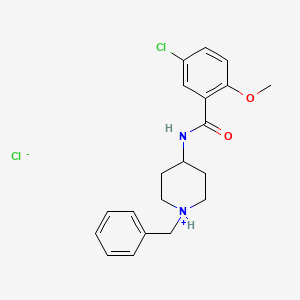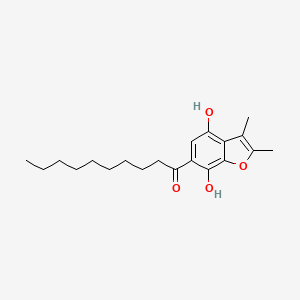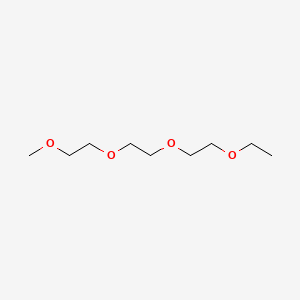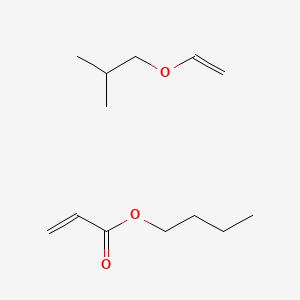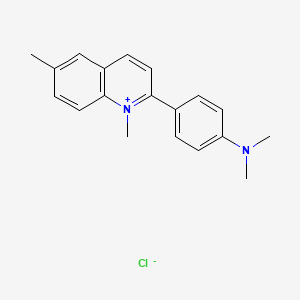
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride is a quaternary ammonium compound with a unique structure that combines a quinoline ring with a dimethylaminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride typically involves the reaction of 2-chloro-1,6-dimethylquinolinium chloride with p-dimethylaminobenzene under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in dichloromethane or chloroform.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylaminophenyl)quinoline: Similar structure but lacks the quaternary ammonium group.
1,6-Dimethylquinolinium chloride: Similar quinoline core but without the dimethylaminophenyl group.
Quinoline derivatives: Various compounds with modifications to the quinoline ring.
Uniqueness
2-(p-Dimethylaminophenyl)-1,6-dimethylquinolinium chloride is unique due to its combination of a quinoline ring with a dimethylaminophenyl group and a quaternary ammonium moiety
Propiedades
Número CAS |
24220-18-6 |
|---|---|
Fórmula molecular |
C19H21ClN2 |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
4-(1,6-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C19H21N2.ClH/c1-14-5-11-19-16(13-14)8-12-18(21(19)4)15-6-9-17(10-7-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KQDAZBXNAWWMLP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=C(C=C1)[N+](=C(C=C2)C3=CC=C(C=C3)N(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


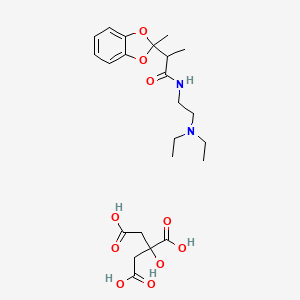
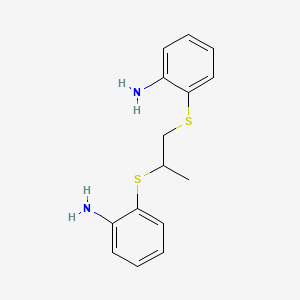
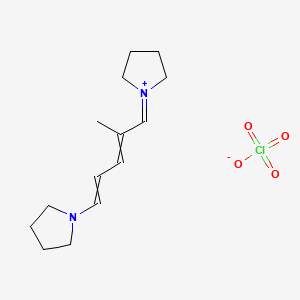
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
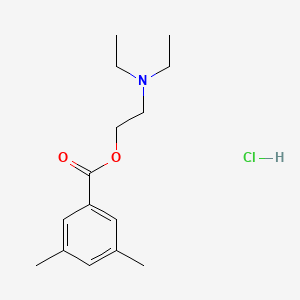
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
